molecular formula C15H13N3O B11258681 N-(4-methoxyphenyl)quinoxalin-2-amine

N-(4-methoxyphenyl)quinoxalin-2-amine

Cat. No.: B11258681
M. Wt: 251.28 g/mol
InChI Key: RSEWFKZYRKGGMB-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)quinoxalin-2-amine is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the methoxy group on the phenyl ring and the amine group on the quinoxaline ring makes this compound particularly interesting for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-methoxyphenyl)quinoxalin-2-amine can be synthesized through several methods. One common method involves the condensation of 4-methoxyaniline with quinoxaline-2-carbaldehyde in the presence of a suitable catalyst. The reaction is typically carried out in an ethanol solution under reflux conditions for several hours .

Another method involves the use of cerium oxide nanoparticles as a catalyst in a three-component reaction involving 1,2-diamines, aldehydes, and isocyanides. This method is environmentally benign and offers high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The use of cerium oxide nanoparticles as a catalyst is particularly favored due to its efficiency and eco-friendly nature .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)quinoxalin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-methoxyphenyl)quinoxalin-2-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)quinoxalin-2-amine
  • N-(4-chlorophenyl)quinoxalin-2-amine
  • 2-methoxy-N-(4-methoxyphenyl)-5-quinoxaline-2-yl-benzenesulfonamide

Uniqueness

N-(4-methoxyphenyl)quinoxalin-2-amine is unique due to the presence of the methoxy group on the phenyl ring, which enhances its biological activity and chemical reactivity. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-(4-methoxyphenyl)quinoxalin-2-amine

InChI

InChI=1S/C15H13N3O/c1-19-12-8-6-11(7-9-12)17-15-10-16-13-4-2-3-5-14(13)18-15/h2-10H,1H3,(H,17,18)

InChI Key

RSEWFKZYRKGGMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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